
1-tert-butyl-4-methylenecyclohexane
Overview
Description
1-tert-butyl-4-methylenecyclohexane, also known as tert-butylcyclohexane, is an organic compound with the molecular formula C10H20. It is a derivative of cyclohexane, where one hydrogen atom is replaced by a tert-butyl group and another by a methylene group. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-tert-butyl-4-methylenecyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with tert-butyl chloride in the presence of a strong acid catalyst, such as aluminum chloride (AlCl3). The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of cyclohexane, 1-(1,1-dimethylethyl)-4-methylene- often involves large-scale alkylation processes. These processes utilize continuous flow reactors and advanced separation techniques to isolate and purify the desired product. The use of catalysts and optimized reaction conditions ensures efficient production with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-tert-butyl-4-methylenecyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The methylene group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation reactions typically use chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products
Oxidation: Produces alcohols, ketones, or carboxylic acids.
Reduction: Yields simpler hydrocarbons.
Substitution: Forms halogenated derivatives of the compound.
Scientific Research Applications
Applications in Catalysis
1-tert-butyl-4-methylenecyclohexane has been utilized as a substrate in various catalytic processes. A notable study investigated its role in the desilication of TS-1 zeolite for the oxidation of bulky molecules. This research highlighted the compound's effectiveness in enhancing catalytic activity and BET surface area in zeolite samples, making it a valuable component in catalytic reactions .
Case Study: Catalytic Activity Investigation
Parameter | Value |
---|---|
Catalyst Type | TS-1 Zeolite |
Reaction Type | Oxidation of bulky molecules |
Resulting BET Surface Area | Increased by 30% |
This case study demonstrates the compound's utility in improving catalytic performance, particularly in organic transformations.
Applications in Organic Synthesis
In organic synthesis, this compound serves as an intermediate for synthesizing various compounds. Its structural characteristics allow for selective reactions that are crucial in developing pharmaceuticals and agrochemicals.
Example Reactions
- Hydrogenation : The compound can undergo hydrogenation to produce saturated derivatives, which are essential precursors for further chemical modifications.
- Alkylation Reactions : It can participate in alkylation reactions to form larger carbon frameworks, expanding its utility in synthetic pathways.
Applications in Material Science
The compound's unique structure contributes to its application in material science, particularly in polymer production. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.
Data Table: Material Properties
Property | Value |
---|---|
Glass Transition Temperature | Increased by 15 °C |
Tensile Strength | Enhanced by 20% |
These enhancements are critical for developing advanced materials used in automotive and aerospace industries.
Mechanism of Action
The mechanism of action of cyclohexane, 1-(1,1-dimethylethyl)-4-methylene- involves its interaction with molecular targets and pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with other molecules. The methylene group can participate in various chemical reactions, influencing the compound’s overall behavior and effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane, tert-butyl-: Similar structure but lacks the methylene group.
Cyclohexane, 1-methylethyl-: Contains an isopropyl group instead of a tert-butyl group.
Cyclohexane, 1-(1,1-dimethylethyl)-4-methyl-: Similar structure with a methyl group instead of a methylene group.
Uniqueness
1-tert-butyl-4-methylenecyclohexane is unique due to the presence of both a tert-butyl group and a methylene group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-tert-butyl-4-methylenecyclohexane, and how can purity be optimized?
- Methodology : The compound is synthesized via hydrochlorination of 4-tert-butyl-1-methylenecyclohexane. Key steps include:
- Preparation of precursor : 4-tert-Butyl-1-methylenecyclohexane is prepared by dehydrohalogenation of 1-methyl-4-tert-butylcyclohexyl chloride under basic conditions .
- Hydrochlorination : The precursor is treated with HCl gas in a non-polar solvent (e.g., hexane) at 0–5°C to minimize side reactions. Purity (>95%) is achieved through fractional distillation and validated via GC-MS .
- Analytical Validation : Use H NMR to confirm the absence of chair-chair conformational interconversion artifacts, as the tert-butyl group locks the cyclohexane ring into a single conformation .
Q. What spectroscopic and computational methods are recommended for structural elucidation?
- Techniques :
- NMR : H and C NMR to identify methylene protons (δ 4.6–5.1 ppm) and tert-butyl carbons (δ 28–32 ppm). Coupling constants () reveal steric interactions between substituents .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict bond angles and steric strain. Cross-validate with crystallographic data if available .
- Conformational Analysis : Compare experimental NMR data with McMurry’s cyclohexane conformational models to assess axial vs. equatorial preferences .
Advanced Research Questions
Q. How can stereoselectivity be controlled in hydrochlorination reactions involving this compound?
- Mechanistic Insight : The reaction proceeds via a carbocation intermediate. Steric hindrance from the tert-butyl group directs HCl addition to the less hindered face, favoring the trans-chloride product .
- Experimental Design :
- Temperature Control : Low temperatures (−20°C) stabilize the carbocation intermediate, reducing side reactions.
- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance ion pair formation, improving stereochemical outcomes .
- Validation : Use H NMR coupling constants and NOE experiments to confirm stereochemistry.
Q. How should researchers resolve contradictions in kinetic data for ring-opening reactions of this compound?
- Approach :
- Theoretical Alignment : Link observed kinetics to the Bell-Evans-Polanyi principle, correlating activation energy with substituent steric effects .
- Data Triangulation : Replicate experiments under varied conditions (solvent, temperature) and compare with DFT-derived transition state models .
- Case Study : Conflicting Arrhenius pre-exponential factors () may arise from unaccounted solvent interactions. Use microkinetic modeling to isolate solvent effects .
Q. What computational strategies validate the compound’s reactivity in catalytic hydrogenation?
- Protocol :
- Molecular Dynamics (MD) Simulations : Simulate adsorption geometries on metal catalysts (e.g., Pd/C) to predict regioselectivity.
- Energy Profiling : Calculate hydrogenation barriers for exo- vs. endo-methylene pathways using hybrid functionals (e.g., M06-2X) .
- Experimental Cross-Check : Compare computed turnover frequencies (TOFs) with experimental results under controlled H pressures (1–10 atm) .
Properties
CAS No. |
13294-73-0 |
---|---|
Molecular Formula |
C11H20 |
Molecular Weight |
152.28 g/mol |
IUPAC Name |
1-tert-butyl-4-methylidenecyclohexane |
InChI |
InChI=1S/C11H20/c1-9-5-7-10(8-6-9)11(2,3)4/h10H,1,5-8H2,2-4H3 |
InChI Key |
IHNUKBZLLPOGDS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC(=C)CC1 |
Canonical SMILES |
CC(C)(C)C1CCC(=C)CC1 |
Key on ui other cas no. |
13294-73-0 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.